3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid
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Overview
Description
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid is a complex organic compound with the molecular formula C₉H₁₆N₂O₄. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized as a building block in organic synthesis and has significant relevance in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate. The process generally involves the following steps:
- Protection of the amino group with a Boc group.
- Formation of the azetidine ring.
- Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The Boc group provides stability and protection during reactions, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid
- 3-Amino-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
Uniqueness
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various modifications makes it a valuable compound in research and industrial applications.
Biological Activity
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid (CAS Number: 1262412-13-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Formula: C11H17F3N2O6
Molecular Weight: 330 Da
IUPAC Name: 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid; trifluoroacetic acid
Purity: ≥97%
Boiling Point: Approximately 350.2 °C at 760 mmHg .
Biological Activity
The biological activity of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid has been investigated in various studies, particularly focusing on its role as an inhibitor of bacterial virulence factors and its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds can exhibit antimicrobial properties. For instance, azetidine-based compounds have been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria such as E. coli and Salmonella spp., which are crucial for their virulence . The specific mechanism by which this compound acts remains an area of ongoing research, but preliminary studies suggest it may interfere with the secretion of virulence factors.
Cytotoxicity and Safety
In vitro studies assessing cytotoxicity have shown that while some azetidine derivatives can inhibit bacterial growth, they also need to be evaluated for cytotoxic effects on human cells. Initial findings suggest that 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid does not exhibit significant cytotoxicity at lower concentrations, making it a candidate for further exploration in drug development .
Research Findings and Case Studies
Properties
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.C2HF3O2/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13;3-2(4,5)1(6)7/h4-5,10H2,1-3H3,(H,12,13);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHEEDHVFCZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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